

# An In-depth Technical Guide on the Hazards and Toxicity of Ethyl Diazoacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl diazoacetate

Cat. No.: B1670405

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## Abstract

**Ethyl diazoacetate** (EDA) is a valuable reagent in organic synthesis, widely utilized for its ability to form carbenes and participate in various cycloaddition and insertion reactions. However, its utility is counterbalanced by significant health and safety hazards, including its potential for explosive decomposition, acute toxicity, and genotoxicity. This technical guide provides a comprehensive overview of the known hazards and toxicological profile of **ethyl diazoacetate**, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe handling and informed use of this chemical.

## Physical and Chemical Properties

Property	Value	Reference
CAS Number	623-73-4	[1]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	114.10 g/mol	[2]
Appearance	Yellow liquid with a pungent odor	[2]
Boiling Point	140-141 °C at 720 mmHg	[3]
Melting Point	-22 °C	[3]
Flash Point	47 °C	[4]
Density	1.085 g/mL at 25 °C	[4]

## Hazards and Safety Information

**Ethyl diazoacetate** is classified as a flammable liquid and is known to be explosive, particularly when heated or distilled, even under reduced pressure.[3] It is also sensitive to shock and can decompose violently.[3] Due to these properties, it is imperative to handle **ethyl diazoacetate** with extreme caution in a well-ventilated fume hood, avoiding heat, sparks, and open flames.

## GHS Hazard Classification

Hazard Class	Hazard Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Carcinogenicity	2	H351: Suspected of causing cancer

Data compiled from multiple Safety Data Sheets.

## Toxicological Profile

The toxicity of **ethyl diazoacetate** is a significant concern for laboratory and industrial personnel. The available data on its acute and chronic toxicity are summarized below.

### Acute Toxicity

Route of Exposure	Species	Test	Result	Reference
Oral	Rat	LD50	400 mg/kg	[5]
Dermal	-	LD50	No data available	-
Inhalation	-	LC50	No data available	-

## Skin and Eye Irritation

**Ethyl diazoacetate** is classified as a skin and eye irritant. Direct contact can cause redness, pain, and inflammation.

## Genotoxicity and Carcinogenicity

**Ethyl diazoacetate** is a suspected human carcinogen and a known mutagen.[2] While specific results from Ames tests with varied *Salmonella typhimurium* strains are not readily available in the public domain, it is widely reported to be mutagenic.

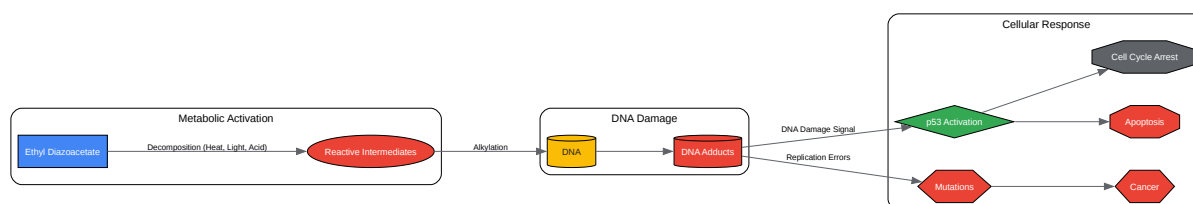
The genotoxic effects of diazo compounds are believed to stem from their ability to act as alkylating agents. **Ethyl diazoacetate** can decompose to form a highly reactive carbene intermediate or a diazonium ion, both of which are electrophilic and can react with nucleophilic sites on DNA. This alkylation can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication and transcription. A study on the related compound, potassium diazoacetate, has shown that it induces mutations in the p53 tumor suppressor gene through the formation of O<sup>6</sup>-carboxymethyl-2'-deoxyguanosine (O<sup>6</sup>-CMdG) and O<sup>6</sup>-methyl-2'-deoxyguanosine (O<sup>6</sup>-MedG) adducts.[5][6] This provides a plausible mechanism for the carcinogenicity of **ethyl diazoacetate**.

## Reproductive and Developmental Toxicity

There is a significant lack of publicly available data on the reproductive and developmental toxicity of **ethyl diazoacetate**. No-Observed-Adverse-Effect Levels (NOAELs) for these endpoints have not been established.

## Mechanism of Toxicity: DNA Alkylation and Potential p53 Activation

The primary mechanism of **ethyl diazoacetate**'s toxicity, particularly its genotoxicity and carcinogenicity, is attributed to its ability to alkylate cellular macromolecules, most critically DNA.



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Proposed mechanism of **ethyl diazoacetate** toxicity.

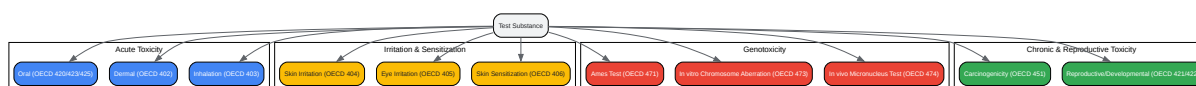
As depicted in the diagram, **ethyl diazoacetate** can decompose to form reactive electrophilic intermediates. These intermediates can then react with DNA, forming adducts. The presence of these adducts can trigger a DNA damage response, leading to the activation of tumor suppressor proteins like p53. Activated p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death). However, if the DNA

adducts are not properly repaired, they can lead to mutations during DNA replication, which can ultimately contribute to the development of cancer.

## Experimental Protocols for Toxicity Assessment

The toxicological evaluation of chemicals like **ethyl diazoacetate** is typically conducted following standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

## Workflow for Toxicity Testing



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Standardized workflow for toxicity assessment.

## Key Experimental Methodologies

- **Acute Oral Toxicity (OECD 420, 423, 425):** These guidelines describe methods to determine the median lethal dose (LD50) following a single oral administration of the substance to rodents. The methods vary in their approach to dose selection and the number of animals required, with a focus on minimizing animal use.
- **Skin Irritation/Corrosion (OECD 404):** This test involves applying the substance to the shaved skin of rabbits and observing for signs of erythema and edema over a period of time.
- **Eye Irritation/Corrosion (OECD 405):** The substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation or damage.

- **Bacterial Reverse Mutation Test (Ames Test, OECD 471):** This in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without metabolic activation (e.g., S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- **In Vivo Erythrocyte Micronucleus Test (OECD 474):** This test assesses genotoxicity in vivo by examining the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents exposed to the test substance. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
- **Carcinogenicity Studies (OECD 451):** These are long-term studies, typically in rodents, where animals are exposed to the test substance for a major portion of their lifespan to observe the development of tumors.
- **Reproduction/Developmental Toxicity Screening Test (OECD 421/422):** These studies are designed to provide initial information on the potential effects of a substance on reproductive performance and fetal development.

## Conclusion

**Ethyl diazoacetate** is a potent and versatile chemical reagent, but its use is associated with considerable hazards. Its flammability, explosive nature, acute toxicity, and, most notably, its mutagenic and carcinogenic potential necessitate stringent safety protocols and informed handling. The primary mechanism of its genotoxicity is believed to be through DNA alkylation, which can lead to mutations and the activation of cellular stress pathways. While significant data gaps remain, particularly concerning dermal and inhalation toxicity and reproductive effects, the available information underscores the need for a cautious and well-informed approach to the use of **ethyl diazoacetate** in any research or industrial setting. Adherence to established safety guidelines and a thorough understanding of its toxicological profile are paramount for mitigating the risks associated with this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Hazards and Toxicity of Ethyl Diazoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670405#hazards-and-toxicity-of-ethyl-diazoacetate]

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